Acacétine-7-O-β-D-galactopyranoside

Vue d'ensemble

Description

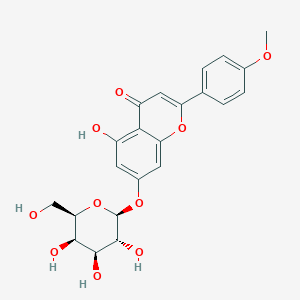

Acacetin-7-O-beta-D-galactopyranoside is a flavonoid glycoside that can be isolated from the flower heads of Chrysanthemum morifolium . This compound has been found to possess potent anti-HIV activity and inhibits acetylcholinesterase activity, making it a subject of interest in the research of Alzheimer’s disease .

Applications De Recherche Scientifique

Acacetin-7-O-beta-D-galactopyranoside has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Acacetin-7-O-beta-D-galactopyranoside, a natural flavonoid isolated from the flower heads of Chrysanthemum morifolium , primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Inhibition of AChE is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Acacetin-7-O-beta-D-galactopyranoside is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of neural signals. This can help improve cognitive function in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of AChE by Acacetin-7-O-beta-D-galactopyranoside results in increased levels of acetylcholine in the synaptic cleft . This enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .

Action Environment

The action of Acacetin-7-O-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, the pH of the gut can affect its absorption, while the presence of other compounds can affect its metabolism. Additionally, factors such as temperature and light can affect its stability .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Acacetin-7-O-beta-D-galactopyranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of HIV replication in H9 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Acacetin-7-O-beta-D-galactopyranoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the replication of HIV in H9 cells .

Molecular Mechanism

At the molecular level, Acacetin-7-O-beta-D-galactopyranoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the replication of HIV, likely through interactions with viral or host proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acacetin-7-O-beta-D-galactopyranoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Acacetin-7-O-beta-D-galactopyranoside can vary with different dosages in animal models

Metabolic Pathways

Acacetin-7-O-beta-D-galactopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Acacetin-7-O-beta-D-galactopyranoside can be achieved through a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of Acacetin-7-O-beta-D-galactopyranoside. Most of the compound is isolated from natural sources such as the flower heads of Chrysanthemum morifolium .

Analyse Des Réactions Chimiques

Types of Reactions: Acacetin-7-O-beta-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Acacetin-7-O-beta-D-galactopyranoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:

Chrysin: A known flavone with potent anti-HIV activity.

Apigenin-7-O-beta-D-glucopyranoside: Another flavonoid glycoside with anti-HIV properties.

Kaempferol-3-O-beta-D-glucopyranoside: A flavonoid with cytotoxic properties.

These compounds share structural similarities but differ in their specific glycosylation patterns and biological activities, highlighting the uniqueness of Acacetin-7-O-beta-D-galactopyranoside.

Activité Biologique

Acacetin-7-O-beta-D-galactopyranoside is a flavonoid glycoside derived from acacetin, a natural flavone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the areas of neuroprotection, anti-inflammatory effects, and anti-cancer properties.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅O₇

- Molecular Weight : 315.28 g/mol

- Solubility : Limited solubility in water, which affects its bioavailability.

The presence of the beta-D-galactopyranoside moiety enhances the compound's solubility and stability compared to its aglycone counterpart, acacetin.

1. Anti-Cholinesterase Activity

Acacetin-7-O-beta-D-galactopyranoside exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 6.7 µM , indicating potent activity compared to other flavonoids like luteolin .

Table 1: Comparison of Cholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| Acacetin-7-O-beta-D-galactopyranoside | 6.7 |

| Luteolin | 20.47 |

| Other tested compounds | Varies |

2. Anti-HIV Activity

Research indicates that acacetin-7-O-beta-D-galactopyranoside possesses anti-HIV properties. It was isolated from Chrysanthemum morifolium and shown to inhibit HIV replication in H9 cells, highlighting its potential as a therapeutic agent against viral infections .

3. Anti-Cancer Effects

Acacetin and its derivatives, including acacetin-7-O-beta-D-galactopyranoside, have been studied for their anti-cancer properties. They are believed to exert their effects through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways involved in tumor growth.

Studies have shown that these compounds can target multiple cellular pathways, making them promising candidates for cancer therapy .

4. Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect is mediated through the activation of antioxidant pathways, which help reduce oxidative stress in cells .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, acacetin-7-O-beta-D-galactopyranoside faces challenges related to bioavailability due to its low solubility and stability. Research is ongoing to develop prodrugs or nanocarriers that can enhance the delivery and efficacy of this compound in clinical settings .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low (2.34%) |

| Maximum Plasma Concentration | Variable |

| Half-Life | ~1.5 hours (prodrug) |

Case Studies

Several studies have investigated the therapeutic potential of acacetin-7-O-beta-D-galactopyranoside:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role in preventing neurodegenerative diseases.

- Anti-Cancer Research : Clinical trials are being designed to evaluate the efficacy of acacetin derivatives in patients with various types of cancer, focusing on their ability to enhance chemotherapy outcomes.

- Inflammation Models : Animal studies have shown that administration of acacetin-7-O-beta-D-galactopyranoside significantly reduces inflammation markers in models of acute lung injury and other inflammatory conditions.

Propriétés

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-WHCFWRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of flavonoids contribute to their anti-HIV activity?

A1: Research suggests that flavonoids with specific structural features exhibit increased anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid skeleton, along with a C-2-C-3 double bond, are associated with enhanced potency against HIV replication in H9 cells []. This structure-activity relationship highlights the importance of these specific chemical moieties for the observed antiviral effects.

Q2: How does the presence of substituents on the B-ring of flavonoids impact their anti-HIV activity?

A2: According to the research on Acacetin-7-O-beta-D-galactopyranoside and related flavonoids, the introduction of substituents on the B-ring, such as hydroxyl or halogen groups, can have detrimental effects on the compound's activity []. These modifications were found to generally increase the toxicity of the flavonoid and/or decrease its effectiveness against HIV. This finding suggests that maintaining a less substituted B-ring might be favorable for developing more potent and less toxic anti-HIV flavonoid derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.